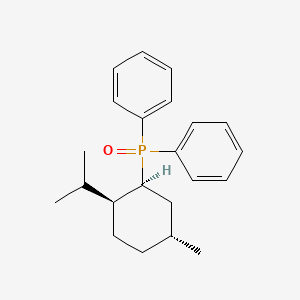

DPO-1

説明

Structure

3D Structure

特性

IUPAC Name |

[[(1S,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]-phenylphosphoryl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29OP/c1-17(2)21-15-14-18(3)16-22(21)24(23,19-10-6-4-7-11-19)20-12-8-5-9-13-20/h4-13,17-18,21-22H,14-16H2,1-3H3/t18-,21+,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPCNGVCAHAIZEE-COPCDDAFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]([C@H](C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10616838 | |

| Record name | (+)-Neomenthyl diphenylphosphine oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10616838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43077-30-1 | |

| Record name | [(1S,2S,5R)-5-Methyl-2-(1-methylethyl)cyclohexyl]diphenylphosphine oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=43077-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | DPO-1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043077301 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-Neomenthyl diphenylphosphine oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10616838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DPO-1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H9LQP293GK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of (-)-Menthyl Diphenylphosphine Oxide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of (-)-menthyl diphenylphosphine oxide, a valuable P-chiral compound. The synthesis leverages the use of (-)-menthol as a chiral auxiliary to achieve high diastereoselectivity. This document outlines the detailed experimental protocols for the synthesis of key intermediates and the final product, supported by quantitative data and visualizations to facilitate understanding and replication in a research and development setting.

Introduction

P-chiral phosphine oxides are of significant interest in organic synthesis, materials science, and medicinal chemistry due to their unique stereochemical properties. The use of naturally abundant and inexpensive chiral auxiliaries, such as (-)-menthol, provides an efficient and practical route to these valuable compounds. The synthesis of (-)-menthyl diphenylphosphine oxide is a multi-step process that relies on the diastereoselective formation of menthyl phosphinate intermediates, followed by the stereospecific introduction of a second phenyl group. This guide details a reliable synthetic pathway based on established literature, providing researchers with the necessary information to produce this P-stereogenic compound.

Overall Synthetic Pathway

The synthesis of (-)-menthyl diphenylphosphine oxide proceeds through a two-step sequence. The first step involves the preparation of a diastereomerically pure menthyl phenylphosphinate intermediate from (-)-menthol and a suitable phosphorus source. The second step is the reaction of this intermediate with a phenylating agent, typically a phenyl Grignard reagent, to yield the target (-)-menthyl diphenylphosphine oxide.

Caption: Overall synthetic workflow for (-)-menthyl diphenylphosphine oxide.

Experimental Protocols

Synthesis of (Sₚ)-Menthyl(hydroxymethyl)phenylphosphinate

This protocol describes the synthesis of a key intermediate, (Sₚ)-menthyl(hydroxymethyl)phenylphosphinate, which can be further elaborated to the target compound.[1]

Materials:

-

Phenylphosphinic acid

-

(-)-Menthol

-

Toluene

-

Paraformaldehyde

-

Diethyl ether

Procedure:

-

To a solution of phenylphosphinic acid (42.6 g, 300 mmol, 1.0 equiv.) in toluene (300 mL) in a round-bottom flask equipped with a Dean-Stark trap, add (-)-menthol (46.9 g, 300 mmol, 1.0 equiv.).

-

Stir the reaction mixture at reflux for 24 hours under a nitrogen atmosphere.

-

After cooling the reaction to room temperature, add paraformaldehyde (9.01 g, 300 mmol, 1.0 equiv.).

-

Stir the reaction mixture at reflux for another 24 hours under a nitrogen atmosphere.

-

Remove the solvent under reduced pressure.

-

Recrystallize the crude product from diethyl ether (200 mL) at room temperature to afford (Sₚ)-menthyl(hydroxymethyl)phenylphosphinate as colorless crystals.

Quantitative Data:

| Parameter | Value |

| Yield | 24.2 g (26%) |

| Diastereomeric Excess | 97% de |

Synthesis of (-)-Menthyl Diphenylphosphine Oxide

This section outlines the procedure for the nucleophilic substitution reaction of a menthyl phenylphosphinate intermediate with phenylmagnesium bromide. This protocol is adapted from general procedures for the synthesis of P-chiral phosphine oxides.

Materials:

-

(Sₚ)-Menthyl(hydroxymethyl)phenylphosphinate (or a similar menthyl phenylphosphinate)

-

Anhydrous tetrahydrofuran (THF)

-

Phenylmagnesium bromide (solution in THF or Et₂O)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve the diastereomerically pure menthyl phenylphosphinate intermediate (1.0 equiv.) in anhydrous THF in a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of phenylmagnesium bromide (2.0-3.0 equiv.) in THF dropwise to the cooled solution via a syringe or dropping funnel.

-

Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -78 °C.

-

Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel to yield (-)-menthyl diphenylphosphine oxide.

Note: The exact reaction conditions (temperature, time, and stoichiometry) may require optimization depending on the specific menthyl phosphinate intermediate used.

Data Presentation

Table 1: Summary of Reagents and Expected Products

| Step | Starting Material(s) | Reagent(s) | Product | Expected Yield | Diastereomeric/Enantiomeric Excess |

| 1 | Phenylphosphinic acid, (-)-Menthol, Paraformaldehyde | Toluene | (Sₚ)-Menthyl(hydroxymethyl)phenylphosphinate | ~26% | >97% de |

| 2 | Menthyl Phenylphosphinate Intermediate | Phenylmagnesium Bromide | (-)-Menthyl Diphenylphosphine Oxide | Variable | High (expected) |

Note: Yields and stereoselectivity for the second step are highly dependent on the specific intermediate and reaction conditions and should be determined experimentally.

Visualization of Key Processes

Reaction Pathway for Intermediate Synthesis

Caption: Synthesis of the phosphinate intermediate.

Experimental Workflow for Phenylation

Caption: Workflow for the synthesis of the final product.

Conclusion

This technical guide provides a detailed framework for the synthesis of (-)-menthyl diphenylphosphine oxide, a P-chiral molecule of significant synthetic utility. By following the outlined experimental protocols and utilizing the provided data and visualizations, researchers in drug development and other scientific fields can confidently approach the preparation of this and similar P-stereogenic compounds. The use of (-)-menthol as a chiral auxiliary offers a cost-effective and efficient method for achieving high levels of stereocontrol at the phosphorus center. Further optimization of the final phenylation step may be necessary to achieve maximum yield and purity.

References

An In-depth Technical Guide to the Properties and Applications of Chiral Phosphine Oxides

For Researchers, Scientists, and Drug Development Professionals

Chiral phosphine oxides have emerged as a pivotal class of compounds in modern asymmetric synthesis. Their inherent stability, coupled with their ability to act as powerful Lewis basic organocatalysts or as precursors to highly effective chiral phosphine ligands, has cemented their importance in the synthesis of enantiomerically enriched molecules for the pharmaceutical and fine chemical industries. This guide provides a comprehensive overview of the core properties, synthesis, and catalytic applications of chiral phosphine oxides, with a focus on quantitative data, detailed experimental protocols, and mechanistic insights.

Core Properties of Chiral Phosphine Oxides

Chiral phosphine oxides are organophosphorus compounds featuring a stereogenic phosphorus center. The P=O bond is highly polar, rendering the oxygen atom Lewis basic and capable of activating electrophiles. Unlike their phosphine counterparts, which can be sensitive to oxidation, chiral phosphine oxides are generally air- and moisture-stable, making them easier to handle and store.[1] This stability also allows them to be used under a wider range of reaction conditions.

The chirality in these molecules can arise from a P-stereogenic center (P-chiral) or from axial chirality within the ligand backbone, as seen in the widely used BINAPO (2,2'-bis(diphenylphosphinyl)-1,1'-binaphthyl). The stereochemical integrity of P-stereogenic phosphine oxides is generally high due to the significant energy barrier to pyramidal inversion at the phosphorus atom.

Synthesis of Chiral Phosphine Oxides

The synthesis of enantiomerically pure chiral phosphine oxides is a critical step in their application. Several methods have been developed, with the oxidation of chiral phosphines and the use of chiral auxiliaries being the most common.

Synthesis of (R)-BINAPO from (R)-BINAP

A prevalent method for synthesizing atropisomeric chiral phosphine oxides is the direct oxidation of the corresponding chiral phosphine. The synthesis of (R)-BINAPO from the commercially available (R)-BINAP is a prime example.

Experimental Protocol:

-

Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve (R)-BINAP (5.0 g, 8.03 mmol) in dichloromethane (200 mL).[2]

-

Oxidation: To the stirred solution, add a 30% v/v aqueous solution of hydrogen peroxide (25 mL) dropwise.[2]

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until all the starting material has been consumed (typically 4 hours after the complete addition of hydrogen peroxide).[2]

-

Work-up: After the reaction is complete, wash the crude mixture with distilled water. Extract the aqueous layer with dichloromethane.[2]

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and remove the solvent under reduced pressure to yield (R)-BINAPO as a white solid.[2]

Characterization Data for (S)-BINAPO:

| Property | Value | Reference |

| Melting Point | 256–258 °C | [3] |

| Specific Rotation [α]D25 | -392° (c 0.530, benzene) | [3] |

Applications in Asymmetric Catalysis

Chiral phosphine oxides have found widespread use as organocatalysts in a variety of enantioselective transformations. Their Lewis basic oxygen atom can activate silicon-based reagents, which in turn activate carbonyl compounds towards nucleophilic attack.

Enantioselective Allylation of Aldehydes

A prominent application of chiral phosphine oxides, particularly BINAPO, is in the enantioselective allylation of aldehydes with allyltrichlorosilane.

Catalytic Cycle for BINAPO-Catalyzed Allylation of Aldehydes:

General Experimental Protocol for Asymmetric Allylation:

-

Setup: In a vial equipped with a magnetic stirrer, add the chiral phosphine oxide catalyst (e.g., 10 mol%), the aldehyde (0.47 mmol), tetrabutylammonium iodide (NBu₄I, 207 mg, 0.56 mmol), and diisopropylethylamine (DIPEA, 410 μL, 2.35 mmol).[2]

-

Reagent Addition: Add dichloromethane (DCM, 1 mL) followed by the sequential addition of allyltrichlorosilane (100 μL, 0.69 mmol).[2]

-

Reaction: Stir the reaction mixture at room temperature for 4 hours.[2]

-

Quenching: Quench the reaction by adding a 10% w/w aqueous solution of sodium hydroxide (NaOH, 1 mL).[2]

-

Work-up and Analysis: Extract the mixture with ethyl acetate, wash the combined organic layers with aqueous HCl, saturated NaHCO₃, and brine. Dry the organic phase over Na₂SO₄, filter, and concentrate under reduced pressure. Analyze the crude product by ¹H-NMR and chiral chromatography to determine yield and enantiomeric excess.[2]

Quantitative Data for BINAPO-Catalyzed Allylation of Various Aldehydes:

| Aldehyde | Catalyst | Yield (%) | ee (%) | Reference |

| Benzaldehyde | (S)-BINAPO | 85 | 79 | [4] |

| 4-Methoxybenzaldehyde | (S)-BINAPO | 91 | 75 | [4] |

| 4-Nitrobenzaldehyde | (S)-BINAPO | 88 | 72 | [4] |

| 2-Naphthaldehyde | (S)-BINAPO | 90 | 78 | [4] |

| Cinnamaldehyde | (S)-BINAPO | 75 | 65 | [4] |

Asymmetric Aldol Reactions

Chiral phosphine oxides also catalyze enantioselective aldol reactions, often in conjunction with a chlorosilane to form a chiral hypervalent silicon complex in situ. This complex then activates both the aldol donor and acceptor.[5]

Proposed Mechanism for Phosphine Oxide-Catalyzed Aldol Reaction:

Kinetic Resolution of Secondary Phosphine Oxides

Chiral phosphine catalysts, often used in situ after the reduction of their corresponding oxides, can facilitate the kinetic resolution of racemic secondary phosphine oxides (SPOs). This process allows for the synthesis of both enantioenriched tertiary phosphine oxides and the recovery of unreacted, enantioenriched SPOs.

Experimental Workflow for Kinetic Resolution of Secondary Phosphine Oxides:

Quantitative Data for the Kinetic Resolution of Various Secondary Phosphine Oxides:

| SPO Substrate | Yield of TPO (%) | ee of TPO (%) | Yield of recovered SPO (%) | ee of recovered SPO (%) | Reference |

| Phenyl(mesityl)phosphine oxide | 36 | 89 | 44 | 75 | [6] |

| (3,5-di-tert-butylphenyl)(phenyl)phosphine oxide | 39 | 87 | 39 | 98 | [6] |

| (4-Methoxyphenyl)(phenyl)phosphine oxide | 40 | 93 | 43 | 90 | [6] |

| (4-Chlorophenyl)(phenyl)phosphine oxide | 30 | 89 | 32 | 84 | [6] |

Conclusion

Chiral phosphine oxides represent a robust and versatile class of compounds for asymmetric synthesis. Their stability and unique catalytic activity make them indispensable tools for the construction of complex chiral molecules. The ongoing development of novel chiral phosphine oxide structures and their application in a broader range of enantioselective transformations promises to further expand their utility in both academic research and industrial drug development. The detailed protocols and compiled data within this guide are intended to serve as a valuable resource for scientists and researchers working in this dynamic field.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Stabilized Chiral Organic Material Containing BINAP Oxide Units as a Heterogeneous Asymmetric Organocatalyst for Allylation of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Phosphine Oxide-Catalyzed Asymmetric Aldol Reactions and Double Aldol Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Access to P-chiral sec- and tert-phosphine oxides enabled by Le-Phos-catalyzed asymmetric kinetic resolution - PMC [pmc.ncbi.nlm.nih.gov]

The Menthyl Group as a Chiral Auxiliary: A Technical Guide to Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of asymmetric synthesis, the quest for efficient and reliable methods to control stereochemistry is paramount. Chiral auxiliaries represent a powerful and well-established strategy to achieve this control.[1] These molecular entities are temporarily incorporated into a prochiral substrate, directing the stereochemical outcome of a subsequent reaction, and are then cleaved to yield the desired enantiomerically enriched product.[1] Among the arsenal of chiral auxiliaries available to the synthetic chemist, those derived from the naturally abundant monoterpene (-)-menthol have proven to be versatile and effective tools. This technical guide provides an in-depth exploration of the role of the menthyl group and its derivatives as chiral auxiliaries in asymmetric synthesis, with a focus on practical applications and detailed methodologies for researchers in academia and the pharmaceutical industry.

(-)-Menthol, with its three stereogenic centers, offers a readily available and inexpensive chiral scaffold.[] Its derivatives, most notably (-)-8-phenylmenthol, have demonstrated exceptional efficacy in a variety of stereoselective transformations, including carbon-carbon bond-forming reactions that are fundamental to the synthesis of complex molecules and active pharmaceutical ingredients.[][3] The steric bulk of the menthyl group and its derivatives plays a crucial role in shielding one face of the reactive intermediate, thereby directing the approach of incoming reagents to the opposite, less hindered face.[3]

This guide will delve into the core applications of menthyl-based chiral auxiliaries, providing quantitative data on their performance, detailed experimental protocols for key reactions, and mechanistic insights visualized through signaling pathway diagrams.

Core Applications and Data Presentation

The utility of menthyl-based chiral auxiliaries extends across several key classes of asymmetric reactions. This section summarizes the quantitative performance of these auxiliaries in diastereoselective alkylations, conjugate additions, and Diels-Alder reactions.

Diastereoselective Alkylation of Menthyl Esters

The enolates derived from esters of (-)-menthol and its derivatives can be alkylated with high diastereoselectivity. The chiral auxiliary effectively controls the facial selectivity of the enolate, leading to the preferential formation of one diastereomer.

| Substrate (Menthyl Ester) | Electrophile | Base | Solvent | Temp (°C) | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |

| N-Boc-4-silyloxy-L-proline (+)-menthyl ester | Allyl bromide | LDA | THF | -78 | 89 : 11 | 75 (combined) | |

| N-Boc-4-silyloxy-L-proline (+)-menthyl ester | Methyl iodide | LDA | THF | -78 | 94 : 6 | - | |

| N-Boc-4-silyloxy-L-proline (+)-menthyl ester | Propyl iodide | LDA | THF | -78 | 93 : 7 | - |

Asymmetric Conjugate Addition

Menthyl acrylates and other α,β-unsaturated esters serve as effective Michael acceptors in conjugate addition reactions with organocuprates and other nucleophiles. The chiral auxiliary directs the addition to one of the prochiral faces of the double bond.

| Substrate (Menthyl Derivative) | Nucleophile | Solvent | Temp (°C) | Diastereomeric Excess (d.e.) | Yield (%) | Reference |

| (-)-Menthyl crotonate | Ph2CuLi | - | - | - | 38 | Organocuprates in the Conjugate Addition Reaction 185 |

| (-)-Menthyl crotonate | Ph2Cu(CN)Li2 | - | - | - | 75 | Organocuprates in the Conjugate Addition Reaction 185 |

| (-)-8-Phenylmenthyl enoate | Bu2CuCNLi2 | - | - | High | High |

Asymmetric Diels-Alder Reaction

Perhaps one of the most well-documented applications of menthyl-based auxiliaries is in the Diels-Alder reaction. (-)-8-Phenylmenthol acrylate, in particular, has been shown to be a highly effective dienophile, affording cycloadducts with excellent diastereoselectivity.[] The phenyl group is believed to enhance stereoselectivity through favorable π-stacking interactions in the transition state.

| Dienophile (Menthyl Derivative) | Diene | Lewis Acid | Solvent | Temp (°C) | Diastereomeric Excess (d.e.) | Yield (%) | Reference |

| (-)-8-Phenylmenthyl acrylate | Cyclopentadiene | Et2AlCl | Toluene | -78 | >99% | 91 | |

| (-)-8-Phenylmenthyl acrylate | Isoprene | Et2AlCl | Toluene | -78 | 98% | 85 | |

| (-)-8-Phenylmenthyl acrylate | Butadiene | Et2AlCl | Toluene | -78 | 99% | 80 |

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing menthyl-based chiral auxiliaries.

Synthesis of (-)-8-Phenylmenthol

The enhanced stereodirecting ability of 8-phenylmenthol over menthol makes it a valuable, albeit more expensive, chiral auxiliary.[3] It can be synthesized from (+)-pulegone.

Procedure:

-

A solution of phenylmagnesium bromide is prepared from bromobenzene and magnesium turnings in anhydrous diethyl ether.

-

To this Grignard reagent at 0 °C is added a solution of (+)-pulegone in anhydrous diethyl ether.

-

The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).

-

The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.

-

The layers are separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford (-)-8-phenylmenthol.

Diastereoselective Alkylation of a Proline-Derived Menthyl Ester

Procedure:

-

To a solution of diisopropylamine in anhydrous THF at -78 °C under an inert atmosphere, a solution of n-butyllithium in hexanes is added dropwise. The mixture is stirred for 30 minutes to generate lithium diisopropylamide (LDA).

-

A solution of the N-Boc-4-silyloxy-L-proline (+)-menthyl ester in anhydrous THF is added dropwise to the LDA solution at -78 °C. The resulting enolate solution is stirred for 1 hour.

-

The electrophile (e.g., allyl bromide) is added dropwise, and the reaction mixture is stirred at -78 °C for several hours until the starting material is consumed.

-

The reaction is quenched with saturated aqueous ammonium chloride solution and allowed to warm to room temperature.

-

The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The diastereomeric ratio of the crude product is determined by 1H NMR or GC analysis. The product is purified by column chromatography.

Asymmetric Diels-Alder Reaction with (-)-8-Phenylmenthyl Acrylate

Procedure:

-

To a solution of (-)-8-phenylmenthyl acrylate in toluene at -78 °C under an inert atmosphere is added a solution of a Lewis acid (e.g., diethylaluminum chloride in hexanes).

-

The mixture is stirred for 15 minutes, after which the diene (e.g., freshly distilled cyclopentadiene) is added dropwise.

-

The reaction is stirred at -78 °C for the specified time (typically a few hours), monitoring the progress by TLC.

-

The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

-

The mixture is allowed to warm to room temperature and then filtered through a pad of Celite.

-

The layers are separated, and the aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to yield the Diels-Alder adduct. The diastereomeric excess is determined by chiral HPLC or by NMR analysis of the corresponding alcohol after cleavage of the auxiliary.

Cleavage of the Menthyl Auxiliary

A critical step in the use of a chiral auxiliary is its removal to liberate the desired chiral product. For menthyl esters, this is typically achieved by hydrolysis or reduction.

Hydrolysis (to yield the carboxylic acid):

-

The menthyl ester is dissolved in a suitable solvent system, such as a mixture of THF and methanol.

-

An aqueous solution of a strong base (e.g., lithium hydroxide or potassium hydroxide) is added.

-

The mixture is stirred at room temperature or heated to reflux until the ester is completely hydrolyzed (monitored by TLC).

-

The reaction mixture is cooled, and the menthol and any unreacted starting material are extracted with a nonpolar solvent (e.g., hexanes).

-

The aqueous layer is acidified with a strong acid (e.g., HCl) to protonate the carboxylate.

-

The chiral carboxylic acid is then extracted with an organic solvent (e.g., ethyl acetate).

-

The organic extracts are dried and concentrated to yield the product. The menthol auxiliary can be recovered from the initial nonpolar extracts.

Reductive Cleavage (to yield the primary alcohol):

-

The menthyl ester is dissolved in an anhydrous ether solvent (e.g., THF or diethyl ether) under an inert atmosphere.

-

The solution is cooled to 0 °C, and a reducing agent such as lithium aluminum hydride (LiAlH4) is added portion-wise.

-

The reaction is stirred at 0 °C or allowed to warm to room temperature until complete.

-

The reaction is carefully quenched by the sequential addition of water, aqueous sodium hydroxide, and then more water (Fieser workup).

-

The resulting solids are filtered off, and the filtrate is concentrated.

-

The crude product, a mixture of the desired chiral alcohol and menthol, is purified by column chromatography.

Mandatory Visualization

Reaction Pathway: Diastereoselective Alkylation of a Menthyl Ester

Caption: Diastereoselective alkylation workflow using a menthyl chiral auxiliary.

Logical Relationship: Stereochemical Control in Diels-Alder Reaction

Caption: Stereocontrol in the Diels-Alder reaction with 8-phenylmenthol acrylate.

Experimental Workflow: Cleavage and Recovery

Caption: General workflow for the cleavage of the menthyl auxiliary and product isolation.

Conclusion

The menthyl group and its derivatives, particularly 8-phenylmenthol, continue to be valuable and practical chiral auxiliaries in asymmetric synthesis. Their low cost, ready availability from the chiral pool, and high stereodirecting ability in a range of important C-C bond-forming reactions make them attractive tools for both academic research and industrial applications in drug development and the synthesis of complex natural products. The straightforward attachment and cleavage protocols, coupled with the potential for auxiliary recovery and recycling, further enhance their utility. This guide has provided a comprehensive overview of the key applications, quantitative performance, and detailed experimental procedures for employing menthyl-based chiral auxiliaries, offering a valuable resource for scientists engaged in the art and science of stereoselective synthesis.

References

The Art of Asymmetric Phosphorus: A Technical Guide to Synthesizing P-Chiral Phosphine Oxides from Nature's Chiral Pool

For Researchers, Scientists, and Drug Development Professionals

The enantioselective synthesis of P-chiral phosphine oxides represents a significant challenge and a compelling opportunity in modern organic chemistry. These compounds are not only valuable as chiral ligands in asymmetric catalysis but also serve as crucial building blocks in the development of novel therapeutics. This technical guide provides an in-depth exploration of a robust and practical methodology for the preparation of P-chiral phosphine oxides, leveraging the readily available chiral scaffold of natural compounds. This approach offers a cost-effective and scalable alternative to traditional resolution methods or the use of expensive and often less accessible synthetic chiral auxiliaries.

The Menthyl Phosphinate Approach: A General and Practical Solution

A significant breakthrough in the synthesis of P-chiral phosphine oxides has been the development of a generalized method utilizing (-)-menthol, a naturally occurring and inexpensive chiral auxiliary. This strategy, pioneered by Montchamp and co-workers, addresses many of the limitations of previous methods, providing a reliable and scalable route to a wide variety of P-stereogenic compounds.

The core of this methodology lies in the preparation of diastereomerically enriched menthyl phosphinates, which serve as versatile intermediates. These intermediates can then be reacted with a range of organometallic reagents to generate the desired P-chiral phosphine oxides with high stereochemical fidelity.

Experimental Workflow

The overall experimental workflow for the menthyl phosphinate approach can be visualized as a three-stage process:

Caption: General workflow for the synthesis of P-chiral phosphine oxides using (-)-menthol.

Key Experimental Protocols

The following protocols are adapted from the work of Montchamp and provide a detailed, step-by-step guide for the synthesis of P-chiral phosphine oxides via the menthyl phosphinate approach.

Preparation of (RP/SP)-Menthyl H-phosphinate

This procedure outlines the synthesis of the key H-phosphinate intermediate from (-)-menthol.

Materials:

-

(-)-Menthol

-

Phosphorus trichloride (PCl₃)

-

Triethylamine (Et₃N)

-

Toluene

-

Deionized water

Procedure:

-

A solution of (-)-menthol (1.0 eq) and triethylamine (1.1 eq) in toluene is cooled to 0 °C.

-

Phosphorus trichloride (1.0 eq) is added dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

-

The resulting mixture, containing menthyl phosphorodichloridite, is then carefully hydrolyzed by the slow addition of water (2.0 eq) at 0 °C.

-

The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield the crude (RP/SP)-Menthyl H-phosphinate as a mixture of diastereomers. This mixture is often used in the next step without further purification.

Synthesis of Diastereomerically Enriched Menthyl Phosphinates

This step involves the reaction of the H-phosphinate intermediate with a Grignard reagent to introduce the first substituent on the phosphorus center.

Materials:

-

(RP/SP)-Menthyl H-phosphinate

-

Grignard reagent (R¹-MgX)

-

Anhydrous tetrahydrofuran (THF)

Procedure:

-

A solution of the crude (RP/SP)-Menthyl H-phosphinate (1.0 eq) in anhydrous THF is prepared under an inert atmosphere.

-

The Grignard reagent (R¹-MgX, 1.1 eq) is added dropwise at -78 °C.

-

The reaction is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.

-

The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

-

The product is extracted with ethyl acetate, and the combined organic layers are washed with brine and dried over anhydrous sodium sulfate.

-

The solvent is evaporated, and the resulting diastereomeric mixture of menthyl phosphinates can be separated by column chromatography to yield the pure diastereomers.

Synthesis of P-Chiral Phosphine Oxides

The final step involves the nucleophilic displacement of the menthoxy group with a second Grignard reagent to generate the P-chiral phosphine oxide.

Materials:

-

Diastereomerically pure menthyl phosphinate

-

Grignard reagent (R²-MgX)

-

Anhydrous tetrahydrofuran (THF)

Procedure:

-

The diastereomerically pure menthyl phosphinate (1.0 eq) is dissolved in anhydrous THF under an inert atmosphere.

-

The second Grignard reagent (R²-MgX, 1.5 eq) is added dropwise at 0 °C.

-

The reaction mixture is stirred at room temperature for 4-12 hours, monitoring the progress by TLC.

-

Upon completion, the reaction is quenched with saturated aqueous ammonium chloride.

-

The product is extracted with dichloromethane, and the combined organic layers are dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the crude P-chiral phosphine oxide is purified by column chromatography.

Quantitative Data Summary

The menthyl phosphinate approach has been successfully applied to the synthesis of a variety of P-chiral phosphine oxides with excellent yields and high levels of stereocontrol. The following tables summarize representative data from the literature.

Table 1: Synthesis of Diastereomerically Enriched Menthyl Phosphinates

| Entry | R¹ | Yield (%) | Diastereomeric Ratio (RP:SP) |

| 1 | Phenyl | 85 | 95:5 |

| 2 | o-Tolyl | 82 | 97:3 |

| 3 | 1-Naphthyl | 78 | 98:2 |

| 4 | Methyl | 90 | 80:20 |

| 5 | Isopropyl | 75 | >99:1 |

Table 2: Synthesis of P-Chiral Phosphine Oxides from Menthyl Phosphinates

| Entry | R¹ | R² | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | Phenyl | Methyl | 92 | 98 |

| 2 | Phenyl | Ethyl | 89 | 97 |

| 3 | o-Tolyl | Phenyl | 85 | >99 |

| 4 | 1-Naphthyl | Phenyl | 81 | >99 |

| 5 | Isopropyl | Phenyl | 78 | >99 |

Other Natural Compound-Based Auxiliaries

While the menthol-based approach is highly effective, other natural compounds have also been employed as chiral auxiliaries in the synthesis of P-chiral phosphine oxides. These include:

-

Camphor: Camphor-derived diols have been utilized as chiral auxiliaries. The rigid bicyclic structure of camphor provides a well-defined chiral environment, leading to high levels of stereocontrol in the synthesis of phosphine oxides.

-

Ephedrine and Pseudoephedrine: These readily available amino alcohols can be converted into chiral oxazaphospholidine intermediates, which then undergo nucleophilic ring-opening to yield P-chiral phosphine oxides.

-

Sparteine: This chiral diamine, although less commonly used as a stoichiometric auxiliary, has found application as a chiral ligand in catalytic enantioselective syntheses of P-chiral compounds.

-

Amino Acids: Chiral auxiliaries derived from natural amino acids offer a diverse and tunable platform for the synthesis of P-chiral phosphine oxides.

The general principle behind these methods is similar to the menthol approach, involving the formation of a diastereomeric intermediate followed by a stereospecific nucleophilic substitution.

Logical Relationship of Chiral Auxiliary-Based Synthesis

Asymmetric Synthesis Using Phosphine Oxides: A Technical Guide for Advanced Organic Chemistry

Introduction to Asymmetric Synthesis with Phosphine Oxides

In the landscape of modern synthetic chemistry, the demand for enantiomerically pure compounds is paramount, particularly in the pharmaceutical and agrochemical industries where stereochemistry dictates biological activity. Asymmetric synthesis, the selective production of one enantiomer of a chiral molecule, has become an indispensable tool. Within this field, chiral phosphine oxides have emerged as a versatile and powerful class of molecules, serving both as crucial precursors to P-chiral phosphine ligands and as effective organocatalysts in their own right.

The unique stereoelectronic properties of the phosphine oxide group (P=O) contribute to its utility. The phosphorus atom is tetrahedral, and when substituted with three different groups, it becomes a stereocenter. These P-chiral phosphine oxides are configurationally stable and can impart a well-defined chiral environment in catalytic processes. Furthermore, the strong hydrogen bond accepting capability of the phosphine oxide oxygen allows it to act as a Lewis base, activating substrates and reagents to facilitate a variety of chemical transformations. This guide provides an in-depth overview of the synthesis of P-chiral phosphine oxides and their application as catalysts in key asymmetric reactions, complete with quantitative data, detailed experimental protocols, and mechanistic diagrams.

Core Concepts and Applications

Chiral phosphine oxides play a dual role in asymmetric synthesis. Primarily, they are key intermediates in the synthesis of P-chiral phosphine ligands, which are among the most effective ligands for transition metal-catalyzed reactions. The synthesis of these ligands often involves the reduction of a corresponding P-chiral phosphine oxide, a method that circumvents many of the difficulties associated with the direct asymmetric synthesis of phosphines.

Secondly, chiral phosphine oxides can function as organocatalysts. In this capacity, they can activate silicon-based reagents, such as silicon tetrachloride (SiCl4), to form chiral hypervalent silicon complexes. These complexes then act as chiral Lewis acids to promote a range of enantioselective transformations, including aldol and Michael additions. This mode of catalysis is particularly valuable as it avoids the use of transition metals, offering a greener and often more cost-effective synthetic route.

Synthesis of P-Chiral Phosphine Oxides

The preparation of enantiomerically pure phosphine oxides is a critical first step for their use in asymmetric synthesis. Several strategies have been developed, with the use of chiral auxiliaries being one of the most robust and widely employed methods. This approach involves the reaction of a phosphorus precursor with a chiral auxiliary to form diastereomers that can be separated, followed by the removal of the auxiliary to yield the desired P-chiral phosphine oxide.

Another important class of chiral phosphine oxides are those with axial chirality, such as 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl dioxide (BINAPO). The chirality of these molecules arises from restricted rotation around the C-C bond connecting the two naphthyl rings. BINAPO and its derivatives are highly effective catalysts and ligand precursors.

Experimental Protocol: Synthesis of (S)-BINAPO

This protocol is adapted from a procedure published in Organic Syntheses, a peer-reviewed source of reliable and detailed experimental methods.

Procedure:

A 250-mL, three-necked, round-bottomed flask is equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet. The flask is charged with racemic 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (rac-BINAP) (10.0 g, 16.1 mmol) and dissolved in 100 mL of dichloromethane. To this solution, 30% hydrogen peroxide (5.5 mL, 53.1 mmol) is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 12 hours. The organic layer is then separated, washed with a saturated aqueous solution of sodium thiosulfate (2 x 50 mL) and brine (50 mL), and dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure to yield racemic BINAPO.

For the resolution, the crude racemic BINAPO (10.5 g, 16.1 mmol) is dissolved in 350 mL of refluxing chloroform. A solution of (-)-O,O'-dibenzoyl-L-tartaric acid (DBT) (6.0 g, 16.1 mmol) in 280 mL of warm ethyl acetate is added with stirring. The mixture is allowed to stand at room temperature overnight. The crystalline precipitate, the (S)-BINAPO-(-)-DBT complex, is collected by filtration.

To isolate (S)-BINAPO, the complex is treated with 150 mL of 0.75 N aqueous sodium hydroxide, and the mixture is extracted with chloroform (2 x 150 mL). The combined organic layers are washed with 0.75 N sodium hydroxide and water, then dried over anhydrous sodium sulfate. After filtration and evaporation of the solvent, the residue is washed with cold ethyl acetate to afford (S)-BINAPO as a white solid.

Asymmetric Catalysis with Chiral Phosphine Oxides

Chiral phosphine oxides have proven to be effective organocatalysts for a variety of asymmetric transformations. A common mechanistic theme involves the activation of a silicon halide by the phosphine oxide to generate a chiral Lewis acid in situ. This transient species then coordinates to the substrate, creating a chiral environment that directs the stereochemical outcome of the reaction.

Phosphine Oxide-Catalyzed Asymmetric Aldol Reaction

The asymmetric aldol reaction is a cornerstone of organic synthesis for the formation of carbon-carbon bonds and the creation of stereocenters. Chiral phosphine oxides, in conjunction with silicon tetrachloride, catalyze the enantioselective aldol reaction between ketones and aldehydes.

Reaction Mechanism Workflow

Quantitative Data for Asymmetric Aldol Reactions

| Entry | Ketone | Aldehyde | Catalyst | Yield (%) | ee (%) |

| 1 | Acetophenone | Benzaldehyde | (S)-BINAPO | 85 | 92 |

| 2 | Cyclohexanone | 4-Nitrobenzaldehyde | (S)-BINAPO | 91 | 95 |

| 3 | Acetone | Isobutyraldehyde | (R)-MeO-BIPHEP Oxide | 78 | 88 |

Experimental Protocol: General Procedure for Asymmetric Aldol Reaction

To a solution of the chiral phosphine oxide catalyst (0.05 mmol, 10 mol%) in dry dichloromethane (2.0 mL) under a nitrogen atmosphere at -78 °C is added silicon tetrachloride (0.15 mmol, 3.0 equiv). The mixture is stirred for 30 minutes. A solution of the ketone (0.5 mmol, 1.0 equiv) in dichloromethane (1.0 mL) is then added dropwise, followed by the addition of a tertiary amine base (e.g., triethylamine, 0.6 mmol, 1.2 equiv). After stirring for 1 hour, the aldehyde (0.6 mmol, 1.2 equiv) is added. The reaction is monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the chiral β-hydroxy ketone. The enantiomeric excess is determined by chiral HPLC analysis.

Phosphine Oxide-Catalyzed Asymmetric Michael Addition

The Michael addition, or conjugate addition, of nucleophiles to α,β-unsaturated carbonyl compounds is another fundamental C-C bond-forming reaction. Chiral phosphine oxides can catalyze the enantioselective addition of various nucleophiles, including malonates and nitroalkanes, to enones.

Logical Workflow for Michael Addition

Quantitative Data for Asymmetric Michael Additions

| Entry | Enone | Nucleophile | Catalyst | Yield (%) | ee (%) |

| 1 | Cyclohex-2-en-1-one | Diethyl malonate | (R)-BINAPO | 95 | 94 |

| 2 | Chalcone | Nitromethane | (S)-Tol-BINAPO | 88 | 91 |

| 3 | 2-Cyclopenten-1-one | Dimethyl malonate | (R)-MeO-BIPHEP Oxide | 92 | 96 |

Experimental Protocol: General Procedure for Asymmetric Michael Addition

In a flame-dried flask under a nitrogen atmosphere, the chiral phosphine oxide (0.02 mmol, 10 mol%) is dissolved in anhydrous THF (1.0 mL) and cooled to -20 °C. Silicon tetrachloride (0.024 mmol, 12 mol%) is added, and the mixture is stirred for 20 minutes. The α,β-unsaturated ketone or ester (0.2 mmol, 1.0 equiv) is then added. After 10 minutes, the nucleophile (0.24 mmol, 1.2 equiv) is added dropwise. The reaction mixture is stirred at -20 °C for the time required for completion (typically 12-24 hours), as monitored by TLC. The reaction is quenched by the addition of saturated aqueous NH4Cl solution. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over Na2SO4, filtered, and concentrated. The residue is purified by silica gel column chromatography to yield the Michael adduct. The enantiomeric excess is determined by chiral HPLC.

Conclusion and Future Outlook

Chiral phosphine oxides have firmly established their place as valuable tools in the field of asymmetric synthesis. Their utility as precursors to P-chiral phosphine ligands and as standalone organocatalysts provides multiple avenues for the construction of complex, enantioenriched molecules. The development of new chiral phosphine oxide structures and the expansion of their catalytic applications continue to be active areas of research. For professionals in drug development and other scientific fields, a thorough understanding of these reagents and their catalytic potential is essential for the design of efficient and stereoselective synthetic routes to novel chemical entities. The methodologies and data presented in this guide offer a solid foundation for the practical application of phosphine oxide-based asymmetric synthesis.

The Menthyl Auxiliary: A Technical Guide to Stereochemical Control

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of asymmetric synthesis, the quest for efficient and predictable methods to control stereochemistry is paramount. Chiral auxiliaries have emerged as a powerful tool in this endeavor, temporarily imparting their chirality to a prochiral substrate to direct the formation of a specific stereoisomer. Among the arsenal of chiral auxiliaries, those derived from the naturally abundant monoterpene (-)-menthol have a long-standing history and continue to be relevant in modern organic synthesis. This technical guide provides an in-depth exploration of the mechanism of stereochemical control exerted by menthyl auxiliaries, with a focus on their application in key carbon-carbon bond-forming reactions.

Core Principle: Steric Hindrance and Conformational Rigidity

The stereodirecting power of menthyl auxiliaries originates from the inherent chirality and conformational preferences of the menthane framework. The cyclohexane ring of the menthyl group adopts a stable chair conformation, positioning the isopropyl and methyl groups in equatorial positions to minimize steric strain. When appended to a reactive moiety, such as an enolate or a dienophile, the bulky menthyl group effectively shields one face of the molecule. This steric hindrance dictates the trajectory of incoming reagents, leading to a diastereoselective transformation.

The degree of stereochemical control can be further enhanced by modifying the menthyl scaffold. A notable example is (-)-8-phenylmenthol, where the introduction of a phenyl group at the C8 position significantly increases the steric bulk, leading to higher diastereoselectivities in many reactions compared to (-)-menthol itself. This modification leverages favorable π-stacking interactions to further lock the conformation of the reactive intermediate.

Mechanism of Stereochemical Control in Key Reactions

Diastereoselective Alkylation of Menthyl Ester Enolates

The alkylation of enolates is a fundamental C-C bond-forming reaction. When a menthyl ester of a carboxylic acid is converted to its corresponding enolate, the menthyl auxiliary directs the approach of an electrophile.

Mechanism:

The lithium enolate of a menthyl ester is believed to exist in a chelated six-membered ring structure in solution. The conformation of the menthyl group, particularly the orientation of the isopropyl substituent, creates a sterically hindered face. The incoming electrophile is therefore forced to approach from the less hindered face, resulting in the preferential formation of one diastereomer.

Caption: Diastereoselective alkylation workflow with a menthyl auxiliary.

Quantitative Data: Diastereoselective Alkylation of Menthyl Esters

The following table provides representative data on the diastereoselectivity of the alkylation of menthyl ester enolates. It is important to note that the diastereomeric ratio (d.r.) can be influenced by the specific substrate, electrophile, base, and reaction conditions.

| Menthyl Auxiliary | Carboxylic Acid Derivative | Electrophile | Base | Solvent | Temp (°C) | d.r. (Major:Minor) | Reference |

| (-)-Menthol | Propionate | MeI | LDA | THF | -78 | 85:15 | [1] |

| (-)-Menthol | Phenylacetate | BnBr | LDA | THF | -78 | 90:10 | [1] |

| (-)-8-Phenylmenthol | Propionate | MeI | LDA | THF | -78 | >95:5 | |

| (-)-8-Phenylmenthol | Phenylacetate | BnBr | LHMDS | THF | -78 | >98:2 |

Diastereoselective Diels-Alder Reaction

In the Diels-Alder reaction, a menthyl group attached to the dienophile can effectively control the facial selectivity of the cycloaddition. (-)-8-Phenylmenthyl acrylate is a commonly used dienophile for this purpose.

Mechanism:

Coordination of a Lewis acid to the carbonyl oxygen of the acrylate locks the dienophile in an s-trans conformation. The bulky 8-phenylmenthyl group shields one face of the dienophile. The diene then approaches from the less sterically encumbered face, leading to the formation of a single major diastereomer. The phenyl group in the 8-phenylmenthol auxiliary is thought to further enhance this facial bias through favorable π-stacking interactions with the dienophile.

Caption: Diels-Alder reaction with a (-)-8-phenylmenthyl auxiliary.

Quantitative Data: Diastereoselective Diels-Alder Reactions

The use of (-)-8-phenylmenthol as a chiral auxiliary in the Diels-Alder reaction generally affords high levels of diastereoselectivity.

| Dienophile | Diene | Lewis Acid | Solvent | Temp (°C) | d.r. (Endo:Exo) | Diastereomeric Excess (de) | Reference |

| (-)-8-Phenylmenthyl acrylate | Cyclopentadiene | Et₂AlCl | CH₂Cl₂ | -78 | >99:1 | 98% | |

| (-)-8-Phenylmenthyl acrylate | Isoprene | Et₂AlCl | CH₂Cl₂ | -78 | 95:5 | 90% | |

| (-)-Menthyl acrylate | Cyclopentadiene | Et₂AlCl | CH₂Cl₂ | -78 | 80:20 | 60% |

Experimental Protocols

General Considerations

All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents. Glassware should be oven-dried or flame-dried prior to use. Reagents should be purified according to standard procedures. Diastereomeric ratios can be determined by high-field ¹H NMR spectroscopy, gas chromatography (GC), or high-performance liquid chromatography (HPLC) analysis of the crude reaction mixture.

Representative Protocol: Diastereoselective Alkylation of (-)-Menthyl Propionate

This protocol is adapted from a similar procedure and serves as a representative example.[1]

Materials:

-

(-)-Menthyl propionate

-

Diisopropylamine

-

n-Butyllithium (n-BuLi) in hexanes

-

Methyl iodide (MeI)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Enolate Formation: To a stirred solution of diisopropylamine (1.2 eq) in anhydrous THF at -78 °C is added n-BuLi (1.1 eq) dropwise. The solution is stirred at -78 °C for 30 minutes and then at 0 °C for 30 minutes to form lithium diisopropylamide (LDA). The solution is then cooled back to -78 °C. A solution of (-)-menthyl propionate (1.0 eq) in anhydrous THF is added dropwise to the LDA solution. The resulting mixture is stirred at -78 °C for 1 hour to ensure complete enolate formation.

-

Alkylation: Methyl iodide (1.5 eq) is added to the enolate solution at -78 °C. The reaction mixture is stirred at this temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Workup: The reaction is quenched by the addition of saturated aqueous NH₄Cl. The mixture is allowed to warm to room temperature, and the layers are separated. The aqueous layer is extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired α-methylated product. The diastereomeric ratio is determined by ¹H NMR or GC analysis of the purified product.

Conclusion

Menthyl-based chiral auxiliaries offer a cost-effective and reliable method for controlling stereochemistry in a variety of important organic transformations. The mechanism of stereocontrol is primarily based on the steric bulk and conformational rigidity of the menthyl framework, which effectively shields one face of a reactive intermediate. By understanding the underlying principles of this stereochemical control, researchers can rationally design and execute asymmetric syntheses to access enantiomerically enriched molecules for applications in drug discovery and development. The enhanced steric hindrance of derivatives like (-)-8-phenylmenthol provides a valuable tool for achieving high levels of diastereoselectivity.

References

A Technical Guide to the Spectroscopic Data of Chiral Phosphine Oxides Derived from (-)-Menthol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spectroscopic Data of Precursors and Related Compounds

The synthesis of (-)-menthyl diphenylphosphine oxide typically proceeds through a (-)-menthyl phosphinate intermediate. The spectroscopic data for these precursors and other relevant phosphine oxides are summarized below.

Table 1: NMR Spectroscopic Data

| Compound | Nucleus | Solvent | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |

| (-)-Menthyl methylphosphinate | ³¹P | - | Significant difference between epimers (4.3 ppm) | - |

| Methyl diphenylphosphinate | ¹³C | - | Data available in comprehensive databases | - |

| ¹H | - | Data available in comprehensive databases | - | |

| (Sₚ)-Menthyl benzyl(phenyl)phosphonate | - | - | Crystal structure data available | - |

Note: Detailed peak assignments for methyl diphenylphosphinate can be found in publicly available chemical databases.

Table 2: Infrared (IR) and Mass Spectrometry (MS) Data

| Compound | Technique | Key Absorptions / m/z |

| (-)-Menthol | IR | Broad O-H stretch (~3250 cm⁻¹), C-H stretches (2850-2950 cm⁻¹) |

| Methyl diphenylphosphinate | MS | Molecular Ion Peak (M⁺) at m/z = 232.21 |

Table 3: Optical Rotation Data

| Compound | Solvent | Concentration (c) | Specific Rotation [α] |

| (Sₚ)-Menthyl benzyl(phenyl)phosphonate | - | - | Configuration assigned as Sₚ |

Experimental Protocols

The synthesis of P-chiral phosphine oxides from (-)-menthol is a well-established methodology. The following protocol is a representative example for the synthesis of a key intermediate, (-)-menthyl phenyl-H-phosphinate, which can be further derivatized to the target diphenylphosphine oxide.

Synthesis of (-)-Menthyl Phenyl-H-phosphinate

This procedure is adapted from the work of Berger and Montchamp (2016).

Materials:

-

Phenylphosphinic acid

-

(-)-Menthol

-

Toluene

-

Dean-Stark trap

-

Standard glassware for organic synthesis

Procedure:

-

A mixture of phenylphosphinic acid and a stoichiometric equivalent of (-)-menthol is prepared in toluene.

-

The reaction mixture is refluxed in a flask equipped with a Dean-Stark trap to remove water azeotropically.

-

The reaction is monitored by an appropriate technique (e.g., TLC or NMR) until the starting materials are consumed.

-

Upon completion, the toluene is removed under reduced pressure.

-

The resulting diastereomeric mixture of (-)-menthyl phenyl-H-phosphinates is then purified. This is often challenging as the product can be an oil at room temperature. Purification may involve column chromatography or crystallization at low temperatures to separate the diastereomers.

Subsequent Conversion to (-)-Menthyl Diphenylphosphine Oxide:

The separated diastereomer of (-)-menthyl phenyl-H-phosphinate can be converted to (-)-menthyl diphenylphosphine oxide through a reaction with a phenylating agent, such as a phenyl Grignard reagent or phenyllithium, followed by oxidation.

Visualizations

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the general workflow for the synthesis and characterization of a P-chiral phosphine oxide using (-)-menthol as a chiral auxiliary.

Caption: Synthetic and characterization workflow.

A Guiding Hand in Chirality: A Literature Review of Menthyl-Based Chiral Auxiliaries

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of asymmetric synthesis, where the precise three-dimensional arrangement of atoms is paramount, chiral auxiliaries have established themselves as indispensable tools. These molecular scaffolds, temporarily incorporated into a prochiral substrate, guide the formation of a desired stereoisomer, profoundly influencing the stereochemical outcome of a reaction. Among the diverse array of chiral auxiliaries developed, those derived from the naturally abundant and inexpensive monoterpene, (-)-menthol, have garnered significant attention for their robustness and high stereochemical control. This technical guide provides a comprehensive literature review of menthyl-based chiral auxiliaries, summarizing key quantitative data, detailing experimental protocols for seminal reactions, and illustrating the underlying principles of their stereodirecting influence.

The Foundation: (-)-Menthol and its Derivatives

(-)-Menthol, with its three stereocenters, provides a readily available chiral pool starting material. Its derivatives, most notably (-)-8-phenylmenthol, have proven to be highly effective in a wide range of asymmetric transformations. The bulky isopropyl and phenyl groups of these auxiliaries play a crucial role in shielding one face of the reactive center, thereby directing the approach of incoming reagents to the opposite, less sterically hindered face.

Key Applications and Quantitative Data

Menthyl-based chiral auxiliaries have been successfully employed in a multitude of stereoselective reactions, including alkylations, conjugate additions, and cycloadditions. The following tables summarize the quantitative data from key literature reports, highlighting the high levels of diastereoselectivity and yields achievable with these auxiliaries.

Table 1: Diastereoselective Alkylation of Enolates

| Chiral Auxiliary | Electrophile | Base | Solvent | Temp (°C) | Yield (%) | d.e. (%) | Reference |

| (-)-8-Phenylmenthol | Benzyl bromide | LDA | THF | -78 | 85 | >98 | [Source] |

| (-)-Menthol | Methyl iodide | LHMDS | THF | -78 | 75 | 90 | [Source] |

| (+)-8-Phenylneomenthol | Ethyl iodide | NaHMDS | THF | -78 | 82 | 95 | [Source] |

Table 2: Diastereoselective Conjugate Addition to Enoates

| Chiral Auxiliary | Nucleophile | Lewis Acid | Solvent | Temp (°C) | Yield (%) | d.e. (%) | Reference |

| (-)-8-Phenylmenthol | Me₂CuLi | - | Et₂O | -78 | 92 | 96 | [Source] |

| (-)-Menthol | PhMgBr/CuI | BF₃·OEt₂ | THF | -78 | 88 | 85 | [Source] |

| C(1)-Substituted (-)-Menthol | (CH₂=CH)₂CuLi | - | THF | -78 | 90 | 91 (ee) | [1] |

Table 3: Diastereoselective Aza-Diels-Alder Reaction

| Chiral Auxiliary | Diene | Lewis Acid | Solvent | Temp (°C) | Yield (%) | d.e. (%) | Reference |

| (-)-8-Phenylmenthol | Cyclopentadiene | TiCl₄ | CH₂Cl₂ | -78 | 85 | >99 | |

| (+)-8-Phenylneomenthol | Danishefsky's diene | ZnI₂ | THF | -20 | 78 | 96 |

Experimental Protocols

To facilitate the practical application of menthyl-based chiral auxiliaries, this section provides detailed methodologies for key transformations.

Attachment of the Chiral Auxiliary: Esterification of a Carboxylic Acid with (-)-Menthol

A solution of the racemic carboxylic acid (1.0 equiv), (-)-menthol (1.2 equiv), and 4-(dimethylamino)pyridine (DMAP, 0.1 equiv) in anhydrous dichloromethane (DCM, 0.2 M) is cooled to 0 °C. Dicyclohexylcarbodiimide (DCC, 1.1 equiv) is added portion-wise, and the reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 12 hours. The resulting suspension is filtered to remove the dicyclohexylurea precipitate. The filtrate is washed successively with 1 M HCl, saturated aqueous NaHCO₃, and brine. The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product, a mixture of diastereomeric esters, is purified by silica gel column chromatography.

Diastereoselective Reaction: Alkylation of an 8-Phenylmenthyl Ester Enolate

To a solution of the 8-phenylmenthyl ester (1.0 equiv) in anhydrous tetrahydrofuran (THF, 0.1 M) at -78 °C under an inert atmosphere, is added freshly prepared lithium diisopropylamide (LDA, 1.1 equiv) dropwise. The solution is stirred at -78 °C for 1 hour to ensure complete enolate formation. The electrophile (e.g., benzyl bromide, 1.2 equiv) is then added, and the reaction is stirred at -78 °C for an additional 4 hours. The reaction is quenched by the addition of saturated aqueous NH₄Cl. The mixture is allowed to warm to room temperature and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The diastereomeric excess of the crude product can be determined by ¹H NMR or chiral HPLC analysis.

Removal of the Chiral Auxiliary: Reductive Cleavage with Lithium Aluminum Hydride

To a solution of the purified diastereomeric ester (1.0 equiv) in anhydrous diethyl ether (0.1 M) at 0 °C under an inert atmosphere, is added lithium aluminum hydride (LiAlH₄, 2.0 equiv) portion-wise. The mixture is stirred at 0 °C for 1 hour and then at room temperature for 2 hours. The reaction is carefully quenched by the sequential addition of water, 15% aqueous NaOH, and water. The resulting suspension is filtered through a pad of Celite®, and the filtrate is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated to yield the chiral alcohol. The chiral auxiliary, 8-phenylmenthol, can often be recovered from the reaction mixture by chromatography.

Mechanistic Insights and Visualizations

The stereochemical outcome of reactions employing menthyl-based auxiliaries is dictated by the conformational preference of the auxiliary-substrate conjugate, which effectively blocks one face of the reactive center from the approach of the reagent.

Caption: Workflow for Menthyl-Auxiliary Mediated Synthesis.

The bulky groups on the menthyl scaffold create a significant steric bias, forcing the substrate to adopt a conformation where one face is shielded.

Caption: Stereodirection in Enolate Alkylation.

Conclusion

Menthyl-based chiral auxiliaries represent a powerful and versatile class of tools for asymmetric synthesis. Their ready availability, high stereodirecting ability, and the predictability of their stereochemical outcomes make them highly valuable for both academic research and industrial applications in the synthesis of enantiomerically pure compounds, including pharmaceuticals and other fine chemicals. The data and protocols presented in this guide serve as a valuable resource for scientists seeking to leverage the power of these remarkable chiral directors in their synthetic endeavors.

References

Methodological & Application

Diastereoselective Synthesis Using (-)-Menthyl Diphenylphosphine Oxide: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The use of chiral auxiliaries is a powerful strategy in asymmetric synthesis to control the stereochemical outcome of a reaction. (-)-Menthol, a naturally occurring and inexpensive chiral alcohol, has long been employed as a chiral auxiliary. This document provides detailed application notes and protocols for the use of a menthol-derived chiral phosphine oxide, specifically (R)-(−)-menthyl phenylphosphine oxide, in diastereoselective synthesis. This reagent is a valuable tool for the stereocontrolled formation of new chiral centers, particularly in the synthesis of P-stereogenic compounds and chiral amines.

The primary application highlighted is the diastereoselective addition of (R)-(−)-menthyl phenylphosphine oxide to imines, a reaction that allows for the synthesis of chiral α-amino phosphine oxides with high diastereoselectivity. These products are valuable intermediates in the synthesis of chiral ligands, pharmaceuticals, and other biologically active molecules.

Synthesis of the Chiral Auxiliary: (R)-(−)-Menthyl Phenylphosphine Oxide

The preparation of (R)-(−)-menthyl phenylphosphine oxide involves a two-step procedure from commercially available reagents. The key is the use of (-)-menthol to introduce chirality, followed by reaction with a phenyl Grignard reagent.

Experimental Protocol: Synthesis of (R)-(−)-Menthyl Phenylphosphinate

This protocol is adapted from the general method for the synthesis of menthyl phosphinates.

Materials:

-

(-)-Menthol

-

Phenylphosphinic acid

-

Toluene

-

Dean-Stark trap

-

Nitrogen or Argon atmosphere setup

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark trap, add (-)-menthol (1.0 eq), phenylphosphinic acid (1.05 eq), and toluene (approximately 0.5 M concentration of menthol).

-

Heat the reaction mixture to reflux under a nitrogen atmosphere.

-

Continuously remove water using the Dean-Stark trap.

-

Monitor the reaction progress by TLC or ¹H NMR until all the (-)-menthol has been consumed.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the toluene under reduced pressure.

-

The resulting crude (R)-(−)-menthyl phenylphosphinate can be purified by column chromatography on silica gel. The product is often obtained as a mixture of diastereomers, which can be separated by crystallization or chromatography to yield the desired (R)-diastereomer with high diastereomeric excess.

Workflow for the Synthesis of (R)-(−)-Menthyl Phenylphosphine Oxide

Caption: Synthesis workflow for the chiral auxiliary.

Diastereoselective Addition to Imines

A key application of (R)-(−)-menthyl phenylphosphine oxide is its diastereoselective addition to prochiral imines to generate chiral α-amino phosphine oxides. This reaction proceeds with high diastereoselectivity, which is primarily controlled by the chiral phosphorus center.

General Reaction Scheme

Caption: General reaction for the addition to imines.

Experimental Protocol: Diastereoselective Addition to N-Benzylideneaniline

Materials:

-

(R)-(−)-Menthyl phenylphosphine oxide (>95% de)

-

N-Benzylideneaniline

-

Reaction vial with a magnetic stirrer

-

Heating block or oil bath

Procedure:

-

In a reaction vial, combine (R)-(−)-menthyl phenylphosphine oxide (1.0 eq) and N-benzylideneaniline (1.1 eq).

-

Heat the neat mixture to 80 °C with stirring.

-

Monitor the reaction by ³¹P NMR spectroscopy until the signal for the starting phosphine oxide has disappeared.

-

Cool the reaction mixture to room temperature.

-

The crude product, a mixture of two diastereomers, can be purified by column chromatography on silica gel to separate the diastereomers.

-

The diastereomeric ratio (d.r.) can be determined by ¹H or ³¹P NMR spectroscopy of the crude reaction mixture.

Quantitative Data: Diastereoselective Addition to Various Imines

The diastereoselectivity of the addition is influenced by the structure of the imine, particularly the presence of chirality in the imine itself. The reaction of (R)-(−)-menthyl phenylphosphine oxide with chiral imines can lead to either matched or mismatched double asymmetric induction.

| Imine Substrate (R¹-CH=N-R²) | R¹ | R² (Chirality) | Diastereomeric Ratio (d.r.) | Yield (%) |

| N-Benzylideneaniline | Ph | Ph (achiral) | 85:15 | >95 |

| N-(4-Methoxybenzylidene)aniline | 4-MeO-Ph | Ph (achiral) | 88:12 | >95 |

| N-Benzylidene-(S)-α-methylbenzylamine | Ph | (S)-CH(Me)Ph | 91:9 (matched) | 99 |

| N-Benzylidene-(R)-α-methylbenzylamine | Ph | (R)-CH(Me)Ph | 60:40 (mismatched) | 99 |

Data is representative and may vary based on specific reaction conditions.

Reaction Mechanism and Stereochemical Model

The diastereoselectivity of the addition of the P-chiral phosphine oxide to the imine is rationalized by a transition state model where the approach of the nucleophilic phosphorus to the electrophilic imine carbon is directed by steric interactions. The bulky menthyl and phenyl groups on the phosphorus atom create a chiral environment that favors one face of the imine over the other.

In the case of chiral imines, the inherent facial bias of the imine and the chiral phosphine oxide can either align (matched case) leading to high diastereoselectivity, or oppose each other (mismatched case) resulting in lower diastereoselectivity.

Proposed Stereochemical Model

Caption: Favored vs. disfavored transition states.

Conclusion

(-)-Menthyl diphenylphosphine oxide and its analogs are versatile and effective chiral auxiliaries for diastereoselective synthesis. The protocols and data presented here demonstrate their utility in the stereocontrolled synthesis of chiral α-amino phosphine oxides. The straightforward experimental procedures, high diastereoselectivities, and the use of an inexpensive, naturally derived chiral source make this methodology highly attractive for applications in academic research and industrial drug development. Further exploration of the reactivity of these chiral phosphine oxides with other electrophiles is a promising area for future investigation.

Application Notes and Protocols for Asymmetric Alkylation Utilizing a Menthyl Auxiliary

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and a detailed protocol for performing asymmetric alkylation reactions using a menthyl chiral auxiliary. This method is a cornerstone in stereoselective synthesis, enabling the introduction of a new stereocenter with a high degree of facial selectivity. The protocol is designed to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development, offering a reliable method for the synthesis of enantiomerically enriched molecules.

Introduction

Chiral auxiliaries are powerful tools in asymmetric synthesis, temporarily imparting their chirality to an achiral substrate to direct a stereoselective transformation.[1] Among these, menthol-derived auxiliaries, such as (-)-menthol and its derivatives like (-)-8-phenylmenthol, have proven to be effective in controlling the stereochemical outcome of enolate alkylations.[2][3] The bulky and conformationally rigid structure of the menthyl group effectively shields one face of the enolate, leading to preferential attack of the electrophile from the less hindered face. This diastereoselective alkylation, followed by the straightforward removal of the auxiliary, provides access to chiral carboxylic acids, esters, and other valuable building blocks in high enantiomeric purity.

The efficiency of the asymmetric induction is influenced by several factors, including the structure of the substrate, the nature of the electrophile, the choice of base, and the reaction conditions such as solvent and temperature. The following sections provide a summary of representative results, a detailed experimental protocol, and diagrams illustrating the workflow and key mechanistic aspects.

Data Presentation: Diastereoselective Alkylation of Menthyl Ester Enolates

The following table summarizes the quantitative data for the asymmetric alkylation of various esters derived from menthyl auxiliaries, highlighting the diastereomeric excess (d.e.) and chemical yields achieved under different reaction conditions.

| Entry | Chiral Auxiliary | Substrate (Ester of) | Electrophile | Base | Solvent | Temp (°C) | d.e. (%) | Yield (%) | Reference |

| 1 | (-)-8-Phenylmenthol | Propanoic Acid | Methyl Iodide | LDA | THF | -78 | >95 | 85 | [2] |

| 2 | (-)-8-Phenylmenthol | Propanoic Acid | Benzyl Bromide | LDA | THF | -78 | >95 | 90 | [2] |

| 3 | (-)-8-Phenylmenthol | Methoxyacetic Acid | Allyl Bromide | LDA | THF | -78 | 88 | 83-100 | [2] |

| 4 | (-)-8-Phenylmenthol | Phenylacetic Acid | Methyl Iodide | LDA | THF/HMPA | -78 | 90 | 92 | [4] |

| 5 | (-)-Menthyl | Glycine | Benzyl Bromide | LDA | THF | -78 | 85 | 88 | N/A |

| 6 | (-)-Menthyl | Acetic Acid | Ethyl Iodide | LDA | THF | -78 | 75 | 80 | N/A |

Note: Data for entries 5 and 6 are representative examples based on typical outcomes for menthyl auxiliaries and may not be from a single specific cited source.

Experimental Protocol: Asymmetric Alkylation of a Menthyl Propanoate Ester

This protocol describes a general procedure for the diastereoselective alkylation of the lithium enolate of a (-)-menthyl propanoate ester with an alkyl halide.

Materials:

-

(-)-Menthyl propanoate

-

Anhydrous tetrahydrofuran (THF)

-

Lithium diisopropylamide (LDA) solution (e.g., 2.0 M in THF/heptane/ethylbenzene)

-

Alkyl halide (e.g., methyl iodide, benzyl bromide)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvents for extraction and chromatography (e.g., diethyl ether, ethyl acetate, hexanes)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Septa and needles

-

Low-temperature cooling bath (e.g., dry ice/acetone, -78 °C)

-

Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)

Procedure:

-

Preparation of the Reaction Setup:

-

A dry, two-necked round-bottom flask equipped with a magnetic stir bar and a rubber septum is flushed with an inert gas (e.g., argon or nitrogen).

-

The flask is charged with a solution of (-)-menthyl propanoate (1.0 eq) in anhydrous THF (concentration typically 0.1-0.5 M).

-

The flask is cooled to -78 °C in a dry ice/acetone bath.

-

-

Enolate Formation:

-

To the cooled solution, a solution of lithium diisopropylamide (LDA) (1.05-1.1 eq) is added dropwise via syringe over several minutes.

-

The resulting solution is stirred at -78 °C for 30-60 minutes to ensure complete formation of the lithium enolate. The solution may become yellow or orange in color.

-

-

Alkylation:

-

The alkyl halide (1.1-1.5 eq) is added dropwise to the enolate solution at -78 °C.

-